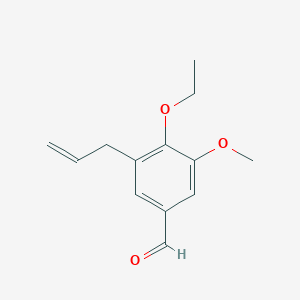

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is characterized by the presence of an allyl group, an ethoxy group, and a methoxy group attached to a benzaldehyde core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-3-methoxybenzaldehyde and allyl bromide.

Allylation Reaction: The allylation of 4-ethoxy-3-methoxybenzaldehyde is carried out using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions:

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like bromine or chlorine.

Major Products Formed:

Oxidation: 3-Allyl-4-ethoxy-5-methoxybenzoic acid.

Reduction: 3-Allyl-4-ethoxy-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry:

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .

Biology:

In biological research, this compound may be used to study the effects of structural modifications on biological activity. It can be employed in the design of new bioactive molecules and pharmaceuticals .

Medicine:

The compound’s structural features make it a potential candidate for drug development. It can be explored for its pharmacological properties and therapeutic potential in various medical applications .

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents.

Mecanismo De Acción

The mechanism of action of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde depends on its specific applicationThe presence of functional groups like the aldehyde, allyl, ethoxy, and methoxy groups allows it to participate in various biochemical pathways and reactions .

Molecular Targets and Pathways:

Enzymes: The aldehyde group can form covalent bonds with enzyme active sites, potentially inhibiting enzyme activity.

Receptors: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Proteins: The functional groups can interact with proteins, affecting their structure and function.

Comparación Con Compuestos Similares

3-Ethoxy-4-methoxybenzaldehyde: This compound is structurally similar but lacks the allyl group.

4-Ethoxy-3-methoxybenzaldehyde: Another similar compound, differing by the position of the ethoxy and methoxy groups.

Uniqueness:

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the allyl, ethoxy, and methoxy groups on the benzaldehyde core makes it a versatile compound for various applications .

Actividad Biológica

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (CAS No. 872183-27-2) is an organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O3 with a molecular weight of 220.26 g/mol. The compound features an aldehyde functional group, methoxy groups, and an allyl side chain, which contribute to its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the allylation of 4-ethoxy-3-methoxybenzaldehyde using allyl bromide in the presence of a base like potassium carbonate, often in a solvent such as dimethylformamide (DMF). The reaction conditions are optimized for yield and purity through techniques like column chromatography .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiazolidinone derivatives show antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and antifungal activity against Cryptococcus neoformans .

| Compound | Activity | Concentration |

|---|---|---|

| Thiazolidinone Derivative | Antibacterial | 32 µg/mL |

| Thiazolidinone Derivative | Antifungal | Not specified |

Anticancer Properties

The presence of the allyl group has been linked to enhanced anticancer activity in various compounds. For example, derivatives with similar structural motifs have shown promising results against breast cancer cell lines (MDA-MB-231) . The mechanism often involves the modulation of cellular pathways and inhibition of tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The aldehyde group can form covalent bonds with enzyme active sites, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.

- Protein Interaction : Functional groups can interact with proteins, altering their structure and function.

These interactions suggest that the compound could be explored for its therapeutic potential in drug development .

Study on Antimicrobial Activity

In a comparative study, various thiazolidinone derivatives were synthesized and tested for antimicrobial efficacy. Among them, compounds containing the allyl moiety exhibited enhanced antibacterial properties compared to their non-allylated counterparts. This suggests that structural modifications significantly influence biological activity .

Anticancer Research

Another study focused on the anticancer potential of related compounds, where derivatives with allyl substitutions demonstrated significant cytotoxicity against cancer cell lines. The study highlighted the importance of the allyl group in enhancing lipophilicity and membrane permeability, which are critical for effective drug delivery .

Propiedades

IUPAC Name |

4-ethoxy-3-methoxy-5-prop-2-enylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-4-6-11-7-10(9-14)8-12(15-3)13(11)16-5-2/h4,7-9H,1,5-6H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKITKAUHIZELC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)C=O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389770 |

Source

|

| Record name | 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872183-27-2 |

Source

|

| Record name | 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.